

# The Pharmacokinetic Profile and Oral Bioavailability of Glumetinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Glumetinib |           |
| Cat. No.:            | B607661    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Glumetinib** (SCC244) is a potent and highly selective oral inhibitor of the c-MET receptor tyrosine kinase, a key driver in various cancers. Understanding its pharmacokinetic (PK) profile and oral bioavailability is crucial for its clinical development and therapeutic application. This technical guide provides a comprehensive overview of the currently available preclinical and clinical pharmacokinetic data for **Glumetinib**. It includes a summary of quantitative parameters, detailed experimental methodologies, and visualizations of the c-MET signaling pathway and relevant experimental workflows to facilitate a deeper understanding of its mechanism and disposition.

### Introduction

Glumetinib is an orally bioavailable, ATP-competitive inhibitor of c-MET with high selectivity.[1] The c-MET signaling pathway, when aberrantly activated, plays a significant role in cell proliferation, survival, migration, and invasion, making it a critical target in oncology.[2][3] Glumetinib has demonstrated promising anti-tumor activity in preclinical models and clinical trials, particularly in non-small cell lung cancer (NSCLC) with MET alterations.[4][5] This document synthesizes the key pharmacokinetic characteristics of Glumetinib in both preclinical species and humans.



### **Preclinical Pharmacokinetics**

Preclinical studies have been conducted in various animal models to characterize the pharmacokinetic profile of **Glumetinib**. While specific quantitative data tables from these studies are not publicly available in their entirety, descriptive information indicates that **Glumetinib** is orally bioavailable and exhibits dose-dependent anti-tumor activity.

## **Experimental Protocols**

In Vivo Anti-Tumor Efficacy Studies in Mouse Xenograft Models

- Animal Models: Female BALB/c nude mice bearing subcutaneous human gastric cancer (MKN-45), lung cancer (EBC-1), or other MET-dependent tumor xenografts.
- Dosing: Glumetinib was administered orally (p.o.) once daily at doses of 2.5, 5, and 10 mg/kg.[1]
- Sample Collection and Analysis: Tumor volumes were measured regularly to assess antitumor activity. For pharmacodynamic assessments, tumors were harvested at various time points after dosing to analyze the phosphorylation status of c-MET and downstream signaling proteins like AKT and ERK via Western blotting.[3]

**Toxicology Studies in Dogs** 

- Animal Models: Beagle dogs were used for toxicology assessments.
- Dosing: Oral administration of **Glumetinib** was performed to evaluate its safety profile.

# Clinical Pharmacokinetics Phase I Dose-Escalation Study in Patients with Advanced NSCLC (NCT03466268)

A Phase I, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of **Glumetinib** in patients with advanced non-small cell lung cancer.[4]

3.1.1. Study Design and Methodology



- Patient Population: Patients with advanced NSCLC who had failed standard treatments.[4]
- Dosing Regimen: Glumetinib was administered orally once daily in escalating dose cohorts of 100 mg, 200 mg, 300 mg, and 400 mg on a 28-day cycle.[4]
- Pharmacokinetic Sampling: Blood samples were collected at various time points after drug administration to determine the plasma concentrations of **Glumetinib**.
- Analytical Method: A validated bioanalytical method was used to quantify Glumetinib concentrations in plasma.

#### 3.1.2. Pharmacokinetic Results

The study demonstrated that **Glumetinib** is readily absorbed after oral administration with a half-life that supports once-daily dosing.[4]

| Parameter                                   | Result              | Citation |
|---------------------------------------------|---------------------|----------|
| Median Time to Maximum Concentration (Tmax) | 2.0 - 6.0 hours     | [4]      |
| Mean Elimination Half-Life (t1/2)           | 20.43 - 35.36 hours | [4]      |

Note: Specific Cmax and AUC values for each dose cohort are not publicly available in the trial abstract.

## **Food Effect Study in Healthy Volunteers**

A study was conducted to assess the impact of food on the pharmacokinetics of a single 300 mg oral dose of **Glumetinib** in healthy subjects. This study identified **Glumetinib** as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.

#### 3.2.1. Study Design and Methodology

Study Population: Healthy volunteers.



- Dosing: A single 300 mg oral dose of Glumetinib was administered under fasting and fed (high-fat and low-fat meal) conditions.
- Pharmacokinetic Sampling: Serial blood samples were collected over time to characterize the pharmacokinetic profile.

#### 3.2.2. Pharmacokinetic Results

The study revealed a significant food effect on the oral bioavailability of **Glumetinib**.

| Parameter     | Fasting State       | Fed State (High-Fat<br>Meal) | Fed State (Low-Fat<br>Meal) |
|---------------|---------------------|------------------------------|-----------------------------|
| Cmax (ng/mL)  | Value not specified | Increased                    | Increased                   |
| AUC (ng·h/mL) | Value not specified | Increased                    | Increased                   |
| Tmax (h)      | ~4.0                | ~4.0                         | ~4.0                        |
| t1/2 (h)      | ~24.7 - 26.1        | ~24.7 - 26.1                 | ~24.7 - 26.1                |
| CL/F (L/h)    | ~12.8               | ~5.7                         | ~6.3                        |

Note: The study reported that Cmax and AUC approximately doubled in the fed state compared to the fasting state.

#### **Metabolism and Excretion**

The metabolism of **Glumetinib** is a key factor in its disposition. In vitro studies suggest that it may be a substrate for cytochrome P450 (CYP) enzymes, particularly CYP3A4. Consequently, co-administration with strong inhibitors or inducers of CYP3A4 could potentially alter the plasma concentrations of **Glumetinib**, a critical consideration for clinical use.

# Visualizations c-MET Signaling Pathway

The following diagram illustrates the simplified c-MET signaling pathway and the point of inhibition by **Glumetinib**.





Click to download full resolution via product page

Caption: Simplified c-MET signaling pathway and Glumetinib's point of inhibition.

# **Experimental Workflow for Preclinical In Vivo Studies**

The diagram below outlines the general workflow for the preclinical in vivo studies conducted to evaluate the efficacy of **Glumetinib**.





Click to download full resolution via product page

Caption: General workflow for preclinical in vivo efficacy studies of **Glumetinib**.

## **Phase I Clinical Trial Workflow**

The following diagram illustrates the workflow of the Phase I dose-escalation clinical trial for **Glumetinib**.





Click to download full resolution via product page

Caption: Workflow of the Phase I dose-escalation clinical trial for **Glumetinib**.

## Conclusion

**Glumetinib** demonstrates pharmacokinetic properties consistent with an effective oral anticancer agent, including rapid absorption and a half-life suitable for once-daily dosing. Its oral bioavailability is significantly influenced by food, a factor that requires consideration in clinical practice. Further detailed data from ongoing and future clinical trials will provide a more complete understanding of its pharmacokinetic profile across diverse patient populations and inform optimal dosing strategies. The preclinical and early clinical data support the continued



development of **Glumetinib** as a promising targeted therapy for cancers with MET pathway alterations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. uspharmacist.com [uspharmacist.com]
- 3. Population Pharmacokinetics of Selumetinib and Its Metabolite N-desmethyl-selumetinib in Adult Patients With Advanced Solid Tumors and Children With Low-Grade Gliomas PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Haihe Biopharma Presented Preliminary Clinical Data of MET Inhibitor Glumetinib (SCC244) in NSCLC at AACR Annual Meeting 2022 [haihepharma.com]
- To cite this document: BenchChem. [The Pharmacokinetic Profile and Oral Bioavailability of Glumetinib: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607661#pharmacokinetics-and-oral-bioavailability-of-glumetinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com